5-nitro-1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide
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Overview
Description
5-nitro-1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a nitro group, two oxolan-2-ylmethyl groups, and two carboxamide groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide typically involves the reaction of 5-nitro-1,3-benzenedicarboxylic acid with oxolan-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide groups. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-nitro-1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxolan-2-ylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 5-amino-1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-nitro-1,3-benzenedicarboxylic acid and oxolan-2-ylmethanol.
Scientific Research Applications
5-nitro-1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-nitro-1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The oxolan-2-ylmethyl groups may enhance the compound’s solubility and facilitate its transport across cell membranes. The carboxamide groups can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-nitro-1,3-benzenedicarboxylic acid: Lacks the oxolan-2-ylmethyl groups.
1,3-bis(oxolan-2-ylmethyl)benzene: Lacks the nitro and carboxamide groups.
5-amino-1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide: Contains an amino group instead of a nitro group.
Uniqueness
5-nitro-1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and carboxamide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-nitro-1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c22-17(19-10-15-3-1-5-26-15)12-7-13(9-14(8-12)21(24)25)18(23)20-11-16-4-2-6-27-16/h7-9,15-16H,1-6,10-11H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRAKKODIDKUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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